molecular formula C21H16ClNO3S3 B11045312 (4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11045312
M. Wt: 462.0 g/mol
InChI Key: VQLIXZBIFDPBSH-UHFFFAOYSA-N
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Description

The compound “(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This article will explore its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” typically involves multi-step organic reactions. The starting materials may include 4-chlorophenyl derivatives and various intermediates that undergo cyclization, oxidation, and substitution reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a catalyst or reagent in various organic reactions.

Biology

In biology, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. It can be used in assays to understand its interaction with biological targets.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, targeting specific diseases or conditions.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. It may also find applications in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique physical, chemical, and biological properties. These properties can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C21H16ClNO3S3

Molecular Weight

462.0 g/mol

IUPAC Name

(4-chlorophenyl)-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)methanone

InChI

InChI=1S/C21H16ClNO3S3/c1-21(2)18-17(20(27)29-28-18)13-9-15-16(26-8-7-25-15)10-14(13)23(21)19(24)11-3-5-12(22)6-4-11/h3-6,9-10H,7-8H2,1-2H3

InChI Key

VQLIXZBIFDPBSH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C5=CC=C(C=C5)Cl)OCCO4)C(=S)SS2)C

Origin of Product

United States

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